(9h-Fluoren-9-yl)methyl 4-chloro-5h-pyrrolo[3,4-d]pyrimidine-6(7h)-carboxylate
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Overview
Description
(9h-Fluoren-9-yl)methyl 4-chloro-5h-pyrrolo[3,4-d]pyrimidine-6(7h)-carboxylate is a complex organic compound with a unique structure that combines fluorenyl, pyrrolo, and pyrimidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (9h-Fluoren-9-yl)methyl 4-chloro-5h-pyrrolo[3,4-d]pyrimidine-6(7h)-carboxylate typically involves multiple steps, starting with the preparation of the fluorenyl and pyrrolo[3,4-d]pyrimidine intermediates. The key steps include:
Preparation of Fluorenyl Intermediate: The fluorenyl intermediate can be synthesized through Friedel-Crafts acylation of fluorene with an appropriate acyl chloride, followed by reduction to obtain the fluorenyl alcohol.
Formation of Pyrrolo[3,4-d]pyrimidine Intermediate: This intermediate can be synthesized through a cyclization reaction involving a suitable pyrrole derivative and a chloropyrimidine compound.
Coupling Reaction: The final step involves coupling the fluorenyl intermediate with the pyrrolo[3,4-d]pyrimidine intermediate under appropriate conditions, such as using a base like triethylamine and a coupling agent like DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
(9h-Fluoren-9-yl)methyl 4-chloro-5h-pyrrolo[3,4-d]pyrimidine-6(7h)-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chloro group in the pyrrolo[3,4-d]pyrimidine ring can be substituted with nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The fluorenyl moiety can undergo oxidation to form fluorenone derivatives or reduction to form fluorenyl alcohols.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex polycyclic structures.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in polar aprotic solvents like DMF (dimethylformamide) or DMSO (dimethyl sulfoxide) with a base such as potassium carbonate.
Oxidation Reactions: Common oxidizing agents include PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate).
Reduction Reactions: Reducing agents like NaBH4 (sodium borohydride) or LiAlH4 (lithium aluminum hydride) are commonly used.
Major Products
Substitution Products: Amino, thio, or alkoxy derivatives of the original compound.
Oxidation Products: Fluorenone derivatives.
Reduction Products: Fluorenyl alcohol derivatives.
Scientific Research Applications
(9h-Fluoren-9-yl)methyl 4-chloro-5h-pyrrolo[3,4-d]pyrimidine-6(7h)-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential as a fluorescent probe or labeling agent in biological assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of (9h-Fluoren-9-yl)methyl 4-chloro-5h-pyrrolo[3,4-d]pyrimidine-6(7h)-carboxylate involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may bind to DNA or proteins, affecting their function and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
(9h-Fluoren-9-yl)methyl 4-chloro-5h-pyrrolo[3,4-d]pyrimidine-6(7h)-carboxylate: shares structural similarities with other fluorenyl and pyrrolo[3,4-d]pyrimidine derivatives.
Fluorenylmethoxycarbonyl (Fmoc) derivatives: Commonly used in peptide synthesis.
Pyrrolo[3,4-d]pyrimidine derivatives: Investigated for their potential as kinase inhibitors in cancer therapy.
Uniqueness
The uniqueness of this compound lies in its combined structural features, which confer specific chemical reactivity and biological activity
Properties
CAS No. |
916420-35-4 |
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Molecular Formula |
C21H16ClN3O2 |
Molecular Weight |
377.8 g/mol |
IUPAC Name |
9H-fluoren-9-ylmethyl 4-chloro-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C21H16ClN3O2/c22-20-17-9-25(10-19(17)23-12-24-20)21(26)27-11-18-15-7-3-1-5-13(15)14-6-2-4-8-16(14)18/h1-8,12,18H,9-11H2 |
InChI Key |
XRKRGXZKCFBOQO-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(CN1C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N=CN=C2Cl |
Origin of Product |
United States |
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